tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate
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Overview
Description
tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate: is an organic compound with the molecular formula C14H21NO3 . It is a carbamate derivative, characterized by the presence of a tert-butyl group, a hydroxy group, and a phenyl group attached to a propyl chain. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from 3-hydroxy-3-phenylpropylamine and di-tert-butyl dicarbonate:
Industrial Production Methods:
- The industrial production of tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Products: Oxidation of the hydroxy group can lead to the formation of a ketone or carboxylic acid derivative.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Products: Reduction can convert the carbamate group to an amine.
-
Substitution:
Reagents: Nucleophiles such as halides or alkoxides.
Products: Substitution reactions can lead to the formation of various substituted carbamates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in organic synthesis.
- Intermediate in the synthesis of more complex molecules.
Biology:
- Studied for its potential biological activity and interactions with enzymes.
Medicine:
- Investigated for its potential use in drug development and as a prodrug.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
Mechanism:
- The compound exerts its effects primarily through interactions with enzymes and proteins. The hydroxy group can form hydrogen bonds, while the carbamate group can participate in nucleophilic and electrophilic reactions.
Molecular Targets and Pathways:
- Targets include various enzymes involved in metabolic pathways. The compound can inhibit or activate these enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
- tert-Butyl (3-hydroxypropyl)carbamate
- tert-Butyl (3-hydroxy-3-methylpropyl)carbamate
- tert-Butyl (3-hydroxy-3-ethylpropyl)carbamate
Comparison:
- tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This makes it more hydrophobic and can influence its reactivity and interactions with biological molecules compared to its analogs with alkyl groups.
Properties
IUPAC Name |
tert-butyl N-(3-hydroxy-3-phenylpropyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-10-9-12(16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHMCJSCAZCSSEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572721 |
Source
|
Record name | tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
257892-43-6 |
Source
|
Record name | tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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